
2-(吗啉甲基)-5-硝基异吲哚啉-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione” likely contains a morpholine ring, which is a common feature in many biologically active compounds . Morpholine is a heterocyclic organic compound featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The nitro group and the isoindoline-1,3-dione group are also common in various organic compounds and could contribute to the compound’s properties and reactivity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholine derivatives are often synthesized from 1,2-amino alcohols . A common method involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (ESI-HRMS) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Morpholine derivatives can undergo a variety of reactions, including those involving the morpholine ring or the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include measurements of melting point, molecular weight, surface area, light scattering, zeta potential, and viscosity .作用机制
The mechanism of action of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is not fully understood, but it is believed to act by inhibiting the formation of amyloid-beta and alpha-synuclein fibrils, which are implicated in the development of neurodegenerative diseases. 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione inhibits the growth of cancer cells, reduces the formation of amyloid-beta and alpha-synuclein fibrils, and inhibits the activity of COX-2. In vivo studies have shown that 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione reduces tumor growth in mice and has neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is its versatility and potential for use in a range of scientific research applications. 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for the study of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione. One area of interest is in the development of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione-based therapeutics for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione and to identify potential molecular targets for its activity. Finally, the development of more soluble forms of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione could facilitate its use in a wider range of experimental conditions.
合成方法
2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione can be synthesized using a variety of methods, including the reaction of 5-nitroisophthalic acid with morpholine and formaldehyde, followed by cyclization using acetic anhydride. Other methods include the reaction of 5-nitroisophthalic acid with morpholine and paraformaldehyde, followed by cyclization using acetic anhydride.
科学研究应用
- 应用:
反义寡核苷酸 (ASOs) 在生物制药研究中的应用
通过分子光谱学进行材料表征
天然产物合成和药物化学
计算机辅助评估和药物设计
安全和危害
属性
IUPAC Name |
2-(morpholin-4-ylmethyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-12-10-2-1-9(16(19)20)7-11(10)13(18)15(12)8-14-3-5-21-6-4-14/h1-2,7H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKLCBJZEKEMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

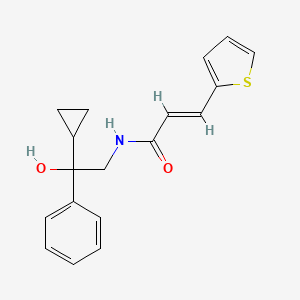

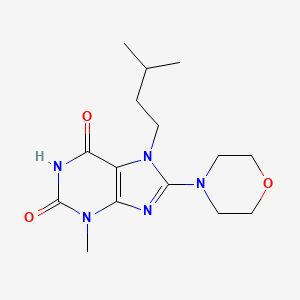
![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
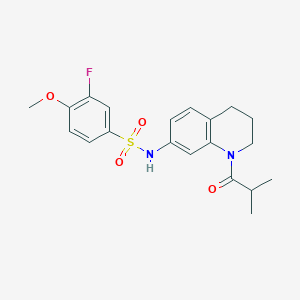
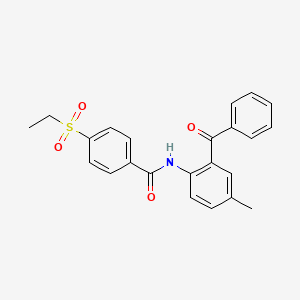
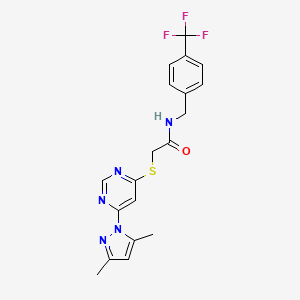
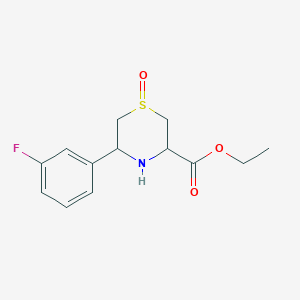
![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)

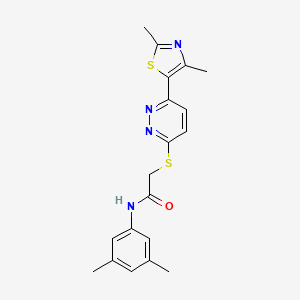
![N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide](/img/structure/B2384332.png)
